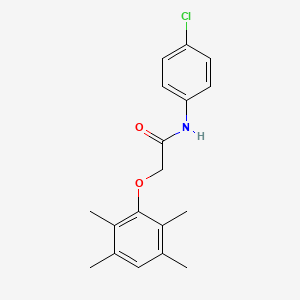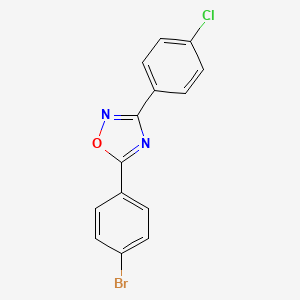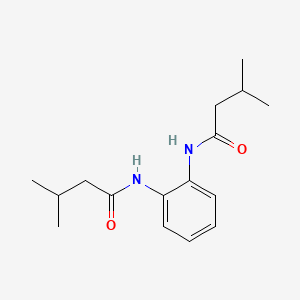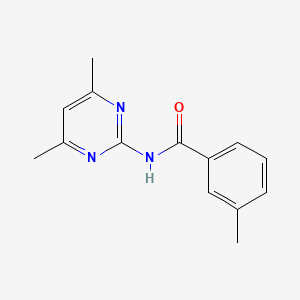
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMBA is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives that have been used in the development of pharmaceuticals.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. This compound has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. This compound has also been shown to modulate the activity of certain neurotransmitters, which may explain its potential use as a tool in neuroscience research.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the replication of certain viruses and bacteria. This compound has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide in lab experiments is its versatility. This compound has been shown to have activity against a number of different targets, making it a useful tool in a variety of research areas. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide. One area of research that is particularly promising is the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria, making it a potentially useful tool in the development of new drugs. Another area of research that is promising is the use of this compound as a tool in neuroscience research. This compound has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 4,6-dimethyl-2-amino-pyrimidine in the presence of a coupling reagent. The resulting product is then purified by recrystallization or column chromatography. Other methods for synthesizing this compound include the reaction of 3-methylbenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base, or the reaction of 3-methylbenzamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base.
科学的研究の応用
N-(4,6-dimethyl-2-pyrimidinyl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against a number of different targets, including cancer cells, viruses, and bacteria. This compound has also been studied for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-4-6-12(7-9)13(18)17-14-15-10(2)8-11(3)16-14/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXHCWSWUSALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
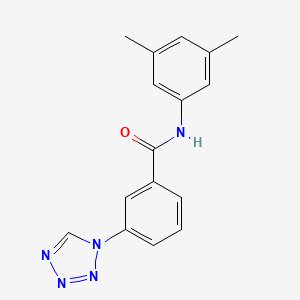
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
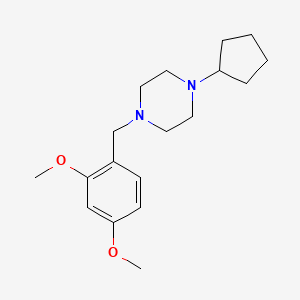
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
